molecular formula C22H16Cl2FNO2 B2710295 (E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one CAS No. 478033-91-9

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one

Cat. No. B2710295
CAS RN: 478033-91-9
M. Wt: 416.27
InChI Key: YPXNRRRCHXUBFE-VAWYXSNFSA-N
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Description

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one, more commonly known as DCF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCF is a member of the class of compounds known as arylalkyl amides, which are known to possess a wide variety of biological activities. DCF is of particular interest due to its unique structure, which is characterized by a central arylalkyl amide core with two phenyl rings on either side of the amide group. This structure is believed to provide DCF with a wide range of potential biological activities, making it an attractive candidate for scientific research.

Scientific Research Applications

Potential COVID-19 Drug Candidate

The compound has been investigated as a potential new drug to fight against the COVID-19 virus . The study involved computational assessment and molecular docking approach . The geometric parameters (bond lengths and bond angles) are in good agreement with the experimental values available in the literature . The stability, structural, and electronic properties obtained for the molecule can be a significant contribution to future experimental and theoretical studies .

Antiviral Activities

Chalcone-based compounds, such as this one, are known as antiviral drugs . They have been suggested for the treatment of COVID-19 diseases due to their antiviral activities . Therefore, clinical researches are urgently needed for effective antiviral agents against the COVID-19 cure .

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of the molecule have an important place in many areas such as optical communication, sensing data storage computing .

Chemical Reactivity Descriptors

The chemical reactivity descriptors of the molecule were calculated with standard functional at the B3LYP/6-311++G (d, p) method . These descriptors can provide valuable insights into the reactivity and stability of the molecule.

Molecular Docking Mechanisms

The molecular docking mechanisms between the molecule and 7ALI protein points out that the protein-ligand systems are hydrogen bonding, π-stacking, and hydrophobic interactions . This information can be useful in understanding the interaction of the compound with biological systems.

Frontier Molecular Orbitals Analysis

The Frontier molecular orbitals analysis of the molecule was performed . This analysis provides information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in determining the chemical reactivity and stability of the molecule.

properties

IUPAC Name

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2FNO2/c23-17-4-1-16(21(24)13-17)14-28-20-9-2-15(3-10-20)22(27)11-12-26-19-7-5-18(25)6-8-19/h1-13,26H,14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXNRRRCHXUBFE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)F)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)F)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one

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